2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile
Overview
Description
Preparation Methods
The synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile involves several steps. One common method includes the reaction of 2,2-diphenylacetonitrile with piperidine under specific conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like chloroform, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as GABA and glutamate receptors . These interactions can modulate neurotransmission and influence various neurological processes. The compound may also affect other pathways involved in pain and inflammation .
Comparison with Similar Compounds
2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile can be compared with similar compounds such as:
Fenpiverinium bromide: Another compound with a piperidine ring, used in similar neurological research applications.
2,2-Diphenyl-4-piperidin-1-ylbutane: A structurally similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific interactions with neurotransmitter receptors and its applications in a wide range of neurological studies .
Properties
IUPAC Name |
2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPUAJALRVCLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279559 | |
Record name | 2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-08-8 | |
Record name | NSC13173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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